molecular formula C18H20ClNO4 B14366661 N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide CAS No. 90257-38-8

N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide

Cat. No.: B14366661
CAS No.: 90257-38-8
M. Wt: 349.8 g/mol
InChI Key: HXHYFGWSHCLPOC-UHFFFAOYSA-N
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Description

N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl ring substituted with chloro, ethoxy, and methoxymethyl groups, and an acetamide moiety attached to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide can be achieved through a multi-step process involving the following key steps:

    Formation of the substituted phenyl ring: The starting material, 3-chloro-4-ethoxy-5-(methoxymethyl)aniline, is prepared by the nitration of 3-chloro-4-ethoxy-5-(methoxymethyl)benzene followed by reduction of the nitro group to an amine.

    Acylation reaction: The substituted aniline is then subjected to an acylation reaction with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction reactions: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution reactions: Formation of substituted phenyl derivatives.

    Oxidation reactions: Formation of aldehydes or carboxylic acids.

    Reduction reactions: Formation of amines.

Scientific Research Applications

N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The chloro and ethoxy groups on the phenyl ring may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-Chloro-4-ethoxyphenyl]-2-phenoxyacetamide
  • N-[3-Chloro-4-methoxyphenyl]-2-phenoxyacetamide
  • N-[3-Chloro-4-ethoxy-5-methylphenyl]-2-phenoxyacetamide

Uniqueness

N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide is unique due to the presence of the methoxymethyl group, which may impart distinct chemical and biological properties compared to its analogs

Properties

CAS No.

90257-38-8

Molecular Formula

C18H20ClNO4

Molecular Weight

349.8 g/mol

IUPAC Name

N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C18H20ClNO4/c1-3-23-18-13(11-22-2)9-14(10-16(18)19)20-17(21)12-24-15-7-5-4-6-8-15/h4-10H,3,11-12H2,1-2H3,(H,20,21)

InChI Key

HXHYFGWSHCLPOC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)NC(=O)COC2=CC=CC=C2)COC

Origin of Product

United States

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